chemical structure and physical properties of 6-(1H-pyrazol-1-yl)hexan-3-one
chemical structure and physical properties of 6-(1H-pyrazol-1-yl)hexan-3-one
A Technical Guide to the Characterization of 6-(1H-pyrazol-1-yl)hexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(1H-pyrazol-1-yl)hexan-3-one represents a novel molecular scaffold combining a biologically significant pyrazole moiety with a flexible hexanone chain. While specific experimental data for this compound is not extensively documented, its structure suggests potential applications in medicinal chemistry, leveraging the known therapeutic activities of pyrazole derivatives.[1][2][3][4] This guide provides a comprehensive framework for the full physicochemical and spectroscopic characterization of this and similar novel ketone-bearing N-heterocycles. We will outline a logical workflow, from in silico prediction to empirical determination of its chemical structure and physical properties, providing field-proven protocols and the scientific rationale behind them.
Introduction: The Scientific Rationale
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs for a wide range of diseases, including cancer, inflammation, and infectious agents.[2][4][5] Its metabolic stability and versatile chemical reactivity make it a cornerstone in modern medicinal chemistry.[1][2] The subject of this guide, 6-(1H-pyrazol-1-yl)hexan-3-one, couples this potent heterocycle with a six-carbon ketone chain. Long-chain ketones are also of significant interest, with roles in metabolic signaling and as potential therapeutic agents themselves.[6][7]
The combination of these two moieties in a single molecule presents a compelling case for its synthesis and characterization. This guide serves as a detailed roadmap for any research team undertaking the investigation of this, or an analogous, novel compound.
Predicted Physicochemical Properties and In Silico Analysis
Prior to synthesis, computational tools can offer valuable predictions of a molecule's behavior, guiding experimental design. These estimations are typically derived from the compound's structure using established algorithms.[8]
Table 1: Predicted Physicochemical Properties of 6-(1H-pyrazol-1-yl)hexan-3-one
| Property | Predicted Value | Method/Source | Significance in Drug Development |
| Molecular Formula | C₉H₁₄N₂O | - | Fundamental for all mass-based calculations. |
| Molecular Weight | 166.22 g/mol | - | Essential for sample preparation and reaction stoichiometry. |
| XLogP3 | 0.9 | Prediction | Indicates lipophilicity; affects absorption and membrane permeability. |
| Hydrogen Bond Donors | 0 | Prediction | The N-H of the pyrazole is substituted. |
| Hydrogen Bond Acceptors | 3 | Prediction | The two pyrazole nitrogens and the ketone oxygen can accept H-bonds, influencing solubility. |
| Polar Surface Area | 41.5 Ų | Prediction | Relates to membrane transport and blood-brain barrier penetration. |
Data sourced from predictive models and should be confirmed experimentally.
The predicted properties suggest a molecule with moderate lipophilicity and sufficient hydrogen bond acceptors to confer some degree of aqueous solubility, characteristics often sought in drug candidates.
Synthesis and Purification
A plausible synthetic route for 6-(1H-pyrazol-1-yl)hexan-3-one involves a Michael addition reaction, a robust and widely used method in organic synthesis.
Proposed Synthetic Pathway
The synthesis can be envisioned via the conjugate addition of pyrazole to an α,β-unsaturated ketone, hex-1-en-3-one.
Caption: Proposed synthesis via Michael addition.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of hex-1-en-3-one (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) at room temperature, add 1H-pyrazole (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 6-(1H-pyrazol-1-yl)hexan-3-one.
Causality: The base deprotonates the pyrazole N-H, generating a nucleophile that attacks the β-carbon of the α,β-unsaturated ketone. This is a classic conjugate addition mechanism for forming C-N bonds.[9]
Structural Elucidation and Spectroscopic Analysis
The unambiguous confirmation of the chemical structure relies on a combination of spectroscopic techniques.[6][10]
Table 2: Predicted Spectroscopic Data for 6-(1H-pyrazol-1-yl)hexan-3-one
| Technique | Feature | Predicted Chemical Shift / Frequency | Structural Assignment |
| ¹H NMR | Triplet | ~ 0.9 ppm | -CH₃ (C6) |
| Multiplet | ~ 1.6 ppm | -CH₂- (C5) | |
| Triplet | ~ 2.4 ppm | -CH₂-C=O (C4) | |
| Triplet | ~ 2.7 ppm | N-CH₂-CH₂- (C2) | |
| Triplet | ~ 4.2 ppm | N-CH₂- (C1) | |
| Triplet | ~ 6.3 ppm | Pyrazole H4 | |
| Doublet | ~ 7.5 ppm | Pyrazole H5 | |
| Doublet | ~ 7.6 ppm | Pyrazole H3 | |
| ¹³C NMR | Carbonyl | ~ 210 ppm | C=O (C3) |
| Pyrazole C3 | ~ 140 ppm | C3 of Pyrazole | |
| Pyrazole C5 | ~ 130 ppm | C5 of Pyrazole | |
| Pyrazole C4 | ~ 106 ppm | C4 of Pyrazole | |
| IR Spectroscopy | Stretch | ~ 1715 cm⁻¹ | C=O (Ketone) |
| Stretch | ~ 2850-3000 cm⁻¹ | C-H (Aliphatic) | |
| Stretch | ~ 1500-1600 cm⁻¹ | C=N, C=C (Pyrazole) |
Note: NMR shifts are highly dependent on the solvent used. Values are estimates based on analogous structures.[11][12]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a small molecule.[13]
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[14][15]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[15]
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger sample amount or a longer acquisition time compared to ¹H NMR.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments like COSY (to establish H-H couplings) and HSQC/HMBC (to establish C-H correlations) for unambiguous assignment of all signals.[11]
Trustworthiness: Using a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum and to provide a deuterium signal for the spectrometer's field-frequency lock.[14] TMS is a chemically inert, volatile standard that provides a sharp singlet for accurate calibration.[15]
Determination of Core Physical Properties
The physical properties of a compound are critical for its handling, formulation, and development.[16][17] These should be determined empirically.
Workflow for Physicochemical Characterization
Caption: Workflow for physical property analysis.
Protocol: Solubility Determination
-
Preparation: Add a known excess amount (e.g., 10 mg) of the compound to a series of vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of a different solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration using a calibrated analytical method such as HPLC-UV.
-
Calculation: The determined concentration represents the solubility of the compound in that solvent.
Expertise: This equilibrium solubility method is more reliable than kinetic methods as it ensures the solution is truly saturated, providing a thermodynamically accurate value crucial for formulation and preclinical studies.
Conclusion
This guide presents a systematic and scientifically rigorous approach to the synthesis and comprehensive characterization of 6-(1H-pyrazol-1-yl)hexan-3-one. By integrating predictive analysis with established, verifiable experimental protocols, researchers can confidently elucidate the structure and define the physicochemical properties of this and other novel chemical entities. The data generated through this workflow provides the foundational knowledge required for advancing a compound through the drug discovery and development pipeline.
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